molecular formula C8H14N4O2 B3055555 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol CAS No. 65456-22-6

2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol

Cat. No.: B3055555
CAS No.: 65456-22-6
M. Wt: 198.22 g/mol
InChI Key: BHEHGXSQCODYBI-UHFFFAOYSA-N
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Description

2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol is a pyridazine derivative featuring dual ethanolamine substituents at positions 3 and 6 of the pyridazine ring. Pyridazine derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[[6-(2-hydroxyethylamino)pyridazin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c13-5-3-9-7-1-2-8(12-11-7)10-4-6-14/h1-2,13-14H,3-6H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHGXSQCODYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384151
Record name 2,2'-(Pyridazine-3,6-diyldiazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65456-22-6
Record name 2,2'-(Pyridazine-3,6-diyldiazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol typically involves the reaction of 3,6-dichloropyridazine with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target Compound) C₈H₁₄N₄O₂ 198.22* -NH-CH₂CH₂OH at positions 3 and 6 High hydrophilicity due to dual hydroxyl groups; potential for hydrogen bonding.
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol C₁₂H₁₃N₃O 215.25 Phenyl at position 6; -NH-CH₂CH₂OH at position 3 Increased lipophilicity from phenyl group; reduced solubility compared to target compound.
2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol C₈H₁₄N₄O 182.22 Ethylamino (-NH-CH₂CH₃) at position 6; -NH-CH₂CH₂OH at position 3 Lower molecular weight; reduced hydrogen-bonding capacity due to ethyl group.

*Calculated based on molecular formula.

Structural and Functional Insights:

Substituent Effects on Solubility: The target compound’s dual hydroxyethyl groups enhance water solubility compared to the phenyl-substituted analog (), which is more lipophilic . The ethylamino analog () may exhibit intermediate solubility due to its smaller alkyl chain .

The target compound’s hydroxyl groups could improve binding affinity to polar enzyme active sites compared to phenyl or ethyl groups.

Synthetic Approaches: describes a click chemistry-based synthesis for a triazole-linked pyridazine analog, which involves copper-catalyzed azide-alkyne cycloaddition .

Biological Activity

The compound 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol , with the CAS number 65456-22-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Molecular Formula : C8H14N4O2
  • Molecular Weight : 174.22 g/mol
  • CAS Number : 65456-22-6

Structure

The compound features a pyridazine ring substituted with a hydroxyethyl amino group, which is critical for its biological activity. The structural formula can be represented as follows:

Structure C8H14N4O2\text{Structure }\text{C}_8\text{H}_{14}\text{N}_4\text{O}_2

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in neurodegenerative diseases.
  • Acetylcholinesterase Inhibition : In vitro assays indicate that it acts as a potent inhibitor of acetylcholinesterase (AChE), which is beneficial in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Neuroprotective Effects : Studies show that the compound can ameliorate cognitive dysfunction in animal models by regulating oxidative stress and cholinergic systems .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be correlated with its structural features. Modifications to the pyridazine ring and the hydroxyethyl group have been studied to optimize its pharmacological profile. For instance, variations in substituents at position 6 of the pyridazine ring significantly influence AChE inhibitory activity and antioxidant capacity .

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • A study demonstrated that derivatives of this compound could significantly improve cognitive function in scopolamine-treated mice, suggesting potential therapeutic applications for Alzheimer's disease treatment .
    • The compound's ability to cross the blood-brain barrier (BBB) was confirmed through log BB calculations, indicating promising bioavailability for central nervous system applications .
  • In Vitro Assays :
    • Various derivatives have been synthesized and evaluated for their AChE inhibitory effects. Notably, compounds with specific substitutions showed IC50 values in the low micromolar range, indicating strong inhibitory potential against AChE .
  • Anti-inflammatory Properties :
    • The compound has also been assessed for anti-inflammatory activities, revealing its ability to inhibit key inflammatory mediators such as COX enzymes. In vivo studies indicated that certain derivatives could reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging free radicals
AChE InhibitionEnhances cholinergic transmission
NeuroprotectionReduces oxidative stress
Anti-inflammatoryInhibits COX enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol
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2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol

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